molecular formula C19H16N2O B7738307 3-[(E)-(diphenylhydrazinylidene)methyl]phenol

3-[(E)-(diphenylhydrazinylidene)methyl]phenol

Cat. No.: B7738307
M. Wt: 288.3 g/mol
InChI Key: BDEFAHCLAZGBAY-HMMYKYKNSA-N
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Description

3-[(E)-(diphenylhydrazinylidene)methyl]phenol is an organic compound with the molecular formula C19H16N2O. It is a derivative of phenol, featuring a hydrazone group attached to the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(diphenylhydrazinylidene)methyl]phenol typically involves the condensation reaction between 3-hydroxybenzaldehyde and diphenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

[ \text{3-Hydroxybenzaldehyde} + \text{Diphenylhydrazine} \rightarrow \text{this compound} ]

The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction is often conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial process .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(diphenylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazone group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(E)-(diphenylhydrazinylidene)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-(diphenylhydrazinylidene)methyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, while the hydrazone group can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways and enzyme activities, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-(diphenylhydrazinylidene)methyl]phenol is unique due to the presence of both a phenolic and a hydrazone group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[(E)-(diphenylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19-13-7-8-16(14-19)15-20-21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15,22H/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEFAHCLAZGBAY-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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